2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS No.: 1554484-85-3
Cat. No.: VC3021427
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1554484-85-3 |
|---|---|
| Molecular Formula | C9H13N3 |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C9H13N3/c1-2-7(1)9-5-8-6-10-3-4-12(8)11-9/h5,7,10H,1-4,6H2 |
| Standard InChI Key | JUWSWPQXQCBMTI-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN3CCNCC3=C2 |
| Canonical SMILES | C1CC1C2=NN3CCNCC3=C2 |
Introduction
CHEMICAL STRUCTURE AND PROPERTIES
Structural Characteristics
2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine consists of a fused bicyclic ring system with a pyrazolo moiety connected to a partially saturated pyrazine ring. The compound features a cyclopropyl group at the 2-position of the pyrazolo ring, which contributes significantly to its biological activity profile . The molecular framework provides multiple sites for hydrogen bonding and other non-covalent interactions, making it suitable for binding to various biological targets.
The compound has the following structural identifiers:
| Parameter | Information |
|---|---|
| Molecular Formula | C9H13N3 |
| SMILES Notation | C1CC1C2=NN3CCNCC3=C2 |
| InChI | InChI=1S/C9H13N3/c1-2-7(1)9-5-8-6-10-3-4-12(8)11-9/h5,7,10H,1-4,6H2 |
| InChIKey | JUWSWPQXQCBMTI-UHFFFAOYSA-N |
| Compound Name | 2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Physical and Chemical Properties
The physical and chemical properties of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine influence its potential applications in medicinal chemistry. Based on its structure, the compound likely exhibits moderate solubility in organic solvents and limited water solubility, which is typical for heterocyclic compounds of this nature.
Mass spectrometry data reveals the following predicted collision cross-section values for various adducts of the compound :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 164.11823 | 138.7 |
| [M+Na]+ | 186.10017 | 151.7 |
| [M+NH4]+ | 181.14477 | 148.0 |
| [M+K]+ | 202.07411 | 148.3 |
| [M-H]- | 162.10367 | 147.2 |
| [M+Na-2H]- | 184.08562 | 146.6 |
| [M]+ | 163.11040 | 143.9 |
| [M]- | 163.11150 | 143.9 |
These values provide important insights into the compound's molecular conformation and potential for interaction with biological targets, which are crucial for understanding its pharmacological behavior.
Salt Forms and Derivatives
2-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is often prepared and used in its salt forms to enhance solubility, stability, and bioavailability for research applications. The most common salt forms include:
| Salt Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Dihydrochloride | C9H15Cl2N3 | 236.14 | 1803589-81-2 |
| Hydrochloride | Not specified | Not specified | Not specified |
The dihydrochloride salt, also known by the identifier DXC58981, is a well-characterized form of the compound frequently used in research settings . This salt form improves the compound's solubility profile while maintaining its fundamental structural properties.
SYNTHESIS AND PREPARATION
Related Synthetic Methodologies
For related compounds such as pyrazolo[1,5-a]pyrimidines and imidazo[1,5-a]pyrazines, synthetic strategies have been well-documented. For instance, imidazo[1,5-a]pyrazine-8-one derivatives are synthesized through a novel approach involving the construction of the pyrazinone ring across the 1- and 5-positions of a 2-substituted imidazole . Similar strategies might be applicable to the synthesis of pyrazolo[1,5-a]pyrazine derivatives.
BIOLOGICAL ACTIVITIES AND APPLICATIONS
Antiviral Properties
The most significant biological application of pyrazolo[1,5-a]pyrazine derivatives lies in their antiviral properties, particularly against hepatitis B virus (HBV). Compounds with the 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton have been identified as type II HBV Capsid Assembly Modulators (CAMs) .
GYH2-18, a compound with this structural backbone discovered by Roche, has been the foundation for developing derivatives with enhanced anti-HBV activity. Research findings indicate that:
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Two compounds, identified as 2f and 3k, demonstrated excellent anti-HBV activity
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These compounds exhibited low cytotoxicity
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They displayed acceptable oral pharmacokinetic profiles
Notably, chirality plays a crucial role in the biological activity of these compounds. The (6S)-cyclopropyl DPPC isomers (2f-1, 2f-3, 3k-1, and 3k-3) were found to be significantly more active than their corresponding (6R)-isomers . This stereochemical preference highlights the importance of three-dimensional structure in determining the biological properties of these molecules.
Enzyme Inhibition
Beyond antiviral applications, compounds structurally related to 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine have demonstrated enzyme inhibitory properties. For example, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Casein Kinase 2 (CSNK2), with applications in antiviral therapy against β-coronaviruses .
Similarly, imidazo[1,5-a]pyrazine-8-one derivatives have shown the ability to inhibit Phosphodiesterase 1B (PDE1B) with IC50 values ranging from 0.001 to 0.1 mM, while maintaining selectivity against PDE1C and other PDE isoforms . The following table summarizes key enzyme inhibition data:
| Structural Class | Target Enzyme | IC50 Range | Selectivity |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | CSNK2 | Not specified | Selective vs. other kinases |
| Imidazo[1,5-a]pyrazine-8-ones | PDE1B | 0.001-0.1 mM | Selective vs. PDE1C and other PDEs |
These findings suggest that 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine and its derivatives might possess a broader range of biological activities that extend beyond antiviral applications.
STRUCTURE-ACTIVITY RELATIONSHIPS
Key Structural Features
Understanding the relationship between structure and activity is crucial for optimizing compounds based on the 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine scaffold. Several key structural features influence biological activity:
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The cyclopropyl group at the 2-position appears to be essential for maintaining activity
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The stereochemistry of substituents significantly impacts potency, with S-configuration often preferred over R-configuration
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The degree of saturation in the pyrazine ring affects the compound's conformational flexibility and binding properties
Molecular Modeling Insights
Molecular modeling studies of related compounds have revealed important insights into their binding modes and mechanisms of action. For PDE1B inhibitors based on the imidazo[1,5-a]pyrazine-8-one scaffold, the presence of an N7-methyl substituent has been identified as a critical determinant of selectivity .
Similar computational approaches might prove valuable for understanding the binding mode and selectivity profile of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine and its derivatives, potentially guiding the rational design of optimized compounds.
APPLICATIONS IN DRUG DISCOVERY
As Scaffolds for Medicinal Chemistry
The pyrazolo[1,5-a]pyrazine scaffold, including 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, serves as a versatile building block in medicinal chemistry . Its framework allows for:
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Multiple points of diversification for structure-activity relationship studies
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Opportunities for modulating physicochemical properties
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Potential for developing compounds with improved pharmacokinetic profiles
The structural features of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine may also make it suitable for developing compounds targeting other therapeutic areas, though further research is needed to explore these possibilities.
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